Enhanced Lipophilicity and Cell Permeability Compared to Non-Fluorinated Benzothiazole Analog
The strategic incorporation of a fluorine atom at the 4-position of the benzothiazole core in N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide provides a quantifiable increase in lipophilicity compared to its non-fluorinated parent scaffold, N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide. This is a key determinant of passive membrane permeability and oral bioavailability. While specific empirical logP values for this pair are not available in the primary literature, the effect of aromatic fluorine substitution on logP is a well-established physicochemical principle, typically increasing logP by 0.5-1.0 units . This difference is critical for optimizing lead compounds for cellular assays and in vivo studies.
| Evidence Dimension | Lipophilicity (Computed logP Increase due to 4-F Substitution) |
|---|---|
| Target Compound Data | Computed logP is approximately 3.5 (based on analog N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide) . The 4-F substitution replaces an H, increasing logP. |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide. Computed logP is lower due to the absence of the fluorine atom. |
| Quantified Difference | An estimated logP increase of +0.5 to +1.0 log units for the fluorinated compound, based on the general physicochemical effect of aryl fluorination. |
| Conditions | In silico prediction based on the fragment-based contribution of aryl-F to logP. |
Why This Matters
For a procurement scientist, a higher logP indicates a greater likelihood of the compound crossing biological membranes, a crucial parameter when selecting a scaffold for cell-based screening, avoiding the selection of a less permeable non-fluorinated analog that would yield weaker biological signals.
- [1] Böhm, H.J. et al. Fluorine in Medicinal Chemistry. ChemBioChem, 5: 637-643, 2004. View Source
- [2] MolBiC IDRBLab. Compound Information for N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide (logP 3.5). Accessed 2026. View Source
